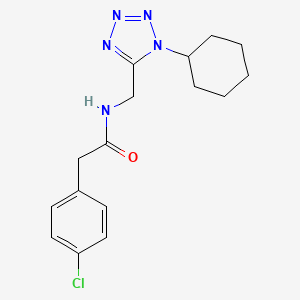
2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is an important receptor in the innate immune system, which recognizes and responds to various pathogens and danger signals. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
The application of compounds structurally similar to 2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide has been explored in spectroscopic and quantum mechanical studies. These compounds have shown potential in photochemical and thermochemical modeling, indicating their ability to function as photosensitizers in dye-sensitized solar cells (DSSCs). Their good light harvesting efficiency (LHE) and favorable free energy of electron injection make them suitable for photovoltaic applications. Moreover, their non-linear optical (NLO) activity suggests potential in the development of materials for optical devices (Mary et al., 2020).
Crystal Structure Analysis
Crystal structure analysis of related acetamide compounds has provided insights into their molecular conformation and intermolecular interactions. For instance, studies have demonstrated how molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner. This information is crucial for understanding the compound's stability and reactivity, which can be applied in designing more efficient materials for various applications (Saravanan et al., 2016).
Anticancer Activity
Derivatives of acetamide compounds, including those similar to 2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide, have been synthesized and evaluated for their anticancer activity. These studies are fundamental in the search for new anticancer agents, providing a basis for the development of potential drug leads (Evren et al., 2019).
Corrosion Inhibition
The synthesis and evaluation of acetamide derivatives have also been explored for their application as corrosion inhibitors. These compounds have shown promising results in protecting steel surfaces in acidic and oil medium environments, which is significant for industrial applications where corrosion resistance is crucial (Yıldırım & Cetin, 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These findings suggest potential applications in developing therapeutic agents that combat oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c17-13-8-6-12(7-9-13)10-16(23)18-11-15-19-20-21-22(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIPHONXEGQNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)

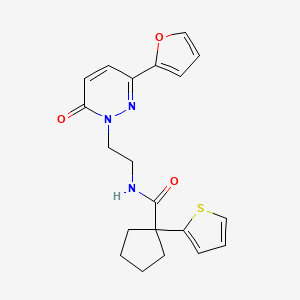
![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)
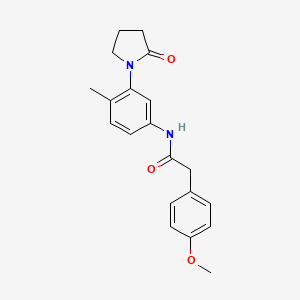

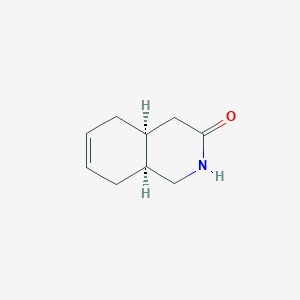

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)
![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)
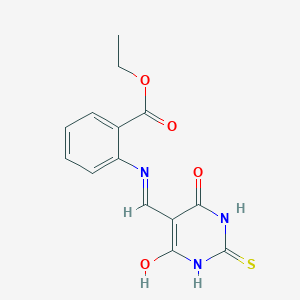
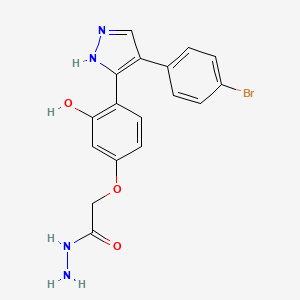
![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)